[1-(2-Thienyl)cyclopropyl]amine hydrochloride [1-(2-Thienyl)cyclopropyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332530-75-2
VCID: VC4934126
InChI: InChI=1S/C7H9NS.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H
SMILES: C1CC1(C2=CC=CS2)N.Cl
Molecular Formula: C7H10ClNS
Molecular Weight: 175.67

[1-(2-Thienyl)cyclopropyl]amine hydrochloride

CAS No.: 1332530-75-2

Cat. No.: VC4934126

Molecular Formula: C7H10ClNS

Molecular Weight: 175.67

* For research use only. Not for human or veterinary use.

[1-(2-Thienyl)cyclopropyl]amine hydrochloride - 1332530-75-2

Specification

CAS No. 1332530-75-2
Molecular Formula C7H10ClNS
Molecular Weight 175.67
IUPAC Name 1-thiophen-2-ylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H9NS.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h1-2,5H,3-4,8H2;1H
Standard InChI Key DJVDHVREGLEAKF-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CS2)N.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, reflecting its cyclopropane backbone substituted with a thienyl group at the 1-position and an amine functional group, which is protonated as a hydrochloride salt . Its molecular formula is C₇H₁₀ClNS, with a molecular weight of 175.67 g/mol .

Structural Features

The molecule consists of:

  • A cyclopropane ring, introducing significant ring strain and conformational rigidity.

  • A thiophene (2-thienyl) group, contributing aromaticity and electronic diversity.

  • A primary amine group, rendered water-soluble via hydrochloride salt formation.

The SMILES notation for the free base is C1CC1(N)C2=CC=CS2, with the hydrochloride form represented as C1CC1(N)C2=CC=CS2.Cl .

Synthesis and Production

General Synthetic Strategies

While no explicit synthesis of [1-(2-thienyl)cyclopropyl]amine hydrochloride is detailed in the provided sources, analogous cyclopropylamine hydrochlorides are synthesized via Curtius degradation or lithiation-carboxylation pathways. For example, (1-cyclopropyl)cyclopropylamine hydrochloride is produced through a multi-step process involving bromocyclopropane intermediates, carboxylation with tert-butyllithium, and subsequent Curtius degradation to form the amine .

Key Reaction Steps (Adapted from Similar Compounds)

  • Lithiation-Carboxylation:

    • Bromocyclopropane derivatives react with tert-butyllithium at low temperatures (−78°C) to generate lithiated intermediates, which are quenched with dry ice to form carboxylic acids .

    • Example:

      1-Bromo-1-cyclopropylcyclopropane+t-BuLi1-Cyclopropylcyclopropanecarboxylic acid\text{1-Bromo-1-cyclopropylcyclopropane} + t\text{-BuLi} \rightarrow \text{1-Cyclopropylcyclopropanecarboxylic acid}
  • Curtius Degradation:

    • Carboxylic acids are converted to acyl azides, which undergo thermal decomposition to yield isocyanates. These are trapped with tert-butanol to form N-Boc-protected amines, followed by HCl-mediated deprotection .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Cyclopropylamines generally show moderate stability but may decompose under acidic or oxidative conditions.

Acidity and Basicity

The pKa of the amine group is critical for its reactivity. While direct data for this compound is unavailable, aliphatic primary amines typically have pKa values between 9.5–10.5 (free base) . Protonation with HCl shifts the equilibrium, rendering the compound ionic and less volatile.

Applications and Research Significance

Pharmaceutical Intermediates

Cyclopropylamine derivatives are pivotal in drug discovery, serving as precursors for:

  • Kinase inhibitors: The rigid cyclopropane scaffold mimics peptide bonds, enhancing target binding.

  • Antidepressants: Amine functionalities interact with neurotransmitter transporters.

Material Science

The thienyl group’s conjugated π-system could enable applications in organic electronics, such as conductive polymers or light-emitting diodes (LEDs).

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